This insulin analog is classified under semisynthetic insulin derivatives, which are produced through enzymatic modifications of porcine or bovine insulin. The source of the original insulin is typically porcine insulin, which is enzymatically treated to yield the desired analog. The modifications aim to enhance certain pharmacological properties while reducing immunogenicity compared to native insulins.
The synthesis of A21-Des-asn-B30-des-ala-insulin generally follows a semisynthetic approach involving several key steps:
The synthesis typically results in low yields of the desired product due to the formation of impurities such as des-(Asn)-insulin, which complicates purification efforts. The biological activity of A21-Des-asn-B30-des-ala-insulin is approximately 5% that of human insulin .
The molecular structure of A21-Des-asn-B30-des-ala-insulin retains much of the core structure of human insulin but features specific alterations at positions A21 and B30. These changes affect both the three-dimensional conformation and the interaction dynamics with insulin receptors.
Key structural characteristics include:
The primary chemical reactions involved in the synthesis of A21-Des-asn-B30-des-ala-insulin include:
These reactions are critical for achieving the desired modifications while ensuring that the integrity of the insulin backbone is maintained.
The physical properties of A21-Des-asn-B30-des-ala-insulin include:
Chemical properties include:
A21-Des-asn-B30-des-ala-insulin has several applications within scientific research and therapeutic contexts:
A21-Des-asn-B30-des-ala-insulin represents a strategically engineered insulin analog characterized by two targeted modifications: desamidation at position A21 (Asn → Aspartic acid derivative) and truncation at position B30 (removal of Ala). These alterations are situated in regions critical for insulin’s stability, self-assembly, and receptor engagement. Human insulin consists of a 21-residue A-chain and 30-residue B-chain stabilized by three disulfide bonds (A6-A11, A7-B7, A20-B19). The A21 position resides at the C-terminus of the A-chain, while B30 forms the C-terminus of the B-chain—both are surface-exposed sites with profound functional implications [1] [5].
Table 1: Primary Sequence Modifications in A21-Des-asn-B30-des-ala-Insulin
Structural Element | Wild-Type Human Insulin | A21-Des-asn-B30-des-ala-Insulin | Chemical Consequence |
---|---|---|---|
A-chain C-terminus | Asn-A21 | Desamidated derivative | Loss of labile amide group |
B-chain C-terminus | Ala-B30 | Absent (truncation) | Removal of terminal residue |
Disulfide bonds | 3 conserved pairs | Unchanged | Structural integrity retained |
Molecular Weight | 5808 Da | ~5730 Da (estimated) | Reduced due to truncation |
The desamidation of Asn-A21 directly targets a well-documented degradation hotspot in therapeutic insulin formulations. In wild-type insulin, the carboxamide group of Asn-A21 is susceptible to non-enzymatic hydrolysis under physiological conditions (pH 7.4, 37°C), forming aspartic acid (Asp-A21) or isoaspartate via a succinimide intermediate. This deamidation causes:
A21-des-asn modification preemptively eliminates this degradation pathway. Structural studies confirm that the engineered A21 derivative (typically aspartate or glycine mimetic) retains zinc-binding capacity while resisting succinimide formation. This enhances shelf-life stability without perturbing the A-chain’s tertiary fold, as confirmed by circular dichroism spectroscopy showing unchanged α-helical content (residues A1-A8, A12-A18) [1] [5] [6].
The truncation of Ala-B30 strategically modifies insulin’s C-terminal dynamics. In wild-type insulin, B30 resides within the B26-B30 β-turn critical for insulin receptor (IR) engagement and self-association:
Table 2: Functional Impacts of B30 Truncation
Parameter | Wild-Type Insulin | B30-Des-ala Insulin | Functional Consequence |
---|---|---|---|
Dimer Kd | 10-5 M | 10-4 M | Enhanced monomer bioavailability |
Hexamer Stability | Zinc-dependent (high) | Reduced Zn2+ affinity | Faster subcutaneous absorption |
IR Binding Kd | 1.0 nM | 1.2-1.4 nM | Minimally affected bioactivity |
Degradation Rate | Prone to C-terminal proteolysis | Resistance to carboxypeptidases | Improved metabolic stability |
Superposition of A21-des-asn-B30-des-ala-insulin with wild-type insulin and clinical analogues reveals key structural divergences:
Structural mapping confirms that A21/B30 modifications localize away from the "classical" IR binding surface (A1-A3, A5, A19-A21, B12-B13, B16, B24-B26). Instead, they primarily impact the "hexamerization surface" (A13, A17, B10, B13-B17)—validating preserved receptor engagement [4] [7].
Table 3: Comparative Structural Features of Insulin Analogs
Insulin Variant | A21 Modification | B30 Modification | Key Structural Traits | Functional Outcome |
---|---|---|---|---|
Wild-Type Human | Asn | Ala | Labile Asn-A21; intact C-terminus | Prone to deamidation; delayed absorption |
A21-des-asn-B30-des-ala | Desamidated derivative | Truncated | Stabilized A-chain; flexible B27-B29 | Enhanced stability; moderately accelerated action |
Insulin Glargine | Gly → low pI | ArgB31-ArgB32 extension | Acid-soluble; precipitates at pH 7.4 | Ultra-long duration via subcutaneous depot |
Hagfish Insulin | His (A8) | Truncated + B31 Met | Multisite substitutions (A8, B4, B13, B21) | Reduced affinity; slow dissociation kinetics |
Insulin Lispro | Asn (unaltered) | LysB28-ProB29 (inverted) | Weakened dimer interface | Rapid monomerization and absorption |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9